molecular formula C16H20ClNO B2652359 2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide CAS No. 2411220-84-1

2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide

Cat. No.: B2652359
CAS No.: 2411220-84-1
M. Wt: 277.79
InChI Key: RXOAVXUYVOEPJE-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide is a complex organic compound characterized by its unique structural features This compound contains a chloroacetamide group, a cyclopropyl group, and a cyclobutyl group substituted with a 2-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chloroacetyl chloride with cyclopropylamine to form 2-chloro-N-cyclopropylacetamide. This intermediate is then reacted with 3-(2-methylphenyl)cyclobutylamine under appropriate conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The cyclopropyl and cyclobutyl groups can participate in cycloaddition reactions, forming larger ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl and cyclobutyl groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-cyclopropylacetamide
  • 2-Chloro-N-(2-methylphenyl)acetamide

Uniqueness

2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c1-11-4-2-3-5-15(11)12-8-14(9-12)18(13-6-7-13)16(19)10-17/h2-5,12-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOAVXUYVOEPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(C2)N(C3CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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